molecular formula C13H19ClN2O3 B008384 Harmaline hydrochloride dihydrate CAS No. 6027-98-1

Harmaline hydrochloride dihydrate

Cat. No. B008384
CAS RN: 6027-98-1
M. Wt: 286.75 g/mol
InChI Key: SSTXWOBEGIONBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of harmaline derivatives and their reactions have been explored extensively. For example, at elevated temperatures, harmaline reacts with methyl acrylate to produce several compounds through a process demonstrating an imine–enamine equilibrium (Atta-ur-rahman, 1972). Additionally, methodologies for the synthesis of harmaline and its analogs under solvent-free conditions have been developed, showcasing the chemical versatility and reactivity of harmaline (S. Begum et al., 2009).

Molecular Structure Analysis

The molecular structure of harmaline and its derivatives plays a critical role in their chemical reactivity and physical properties. Studies exploring gold(i)-catalyzed approaches for synthesizing harmalidine, an alkaloid from Peganum harmala, offer insights into the structural aspects of harmaline derivatives (Solène Miaskiewicz et al., 2022).

Chemical Reactions and Properties

Harmaline and its derivatives exhibit a wide range of chemical reactions. For instance, harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1 through both transcriptional and posttranslational mechanisms, demonstrating the compound's potential for influencing biological pathways (Mohamed El Gendy et al., 2012).

Physical Properties Analysis

The photophysics of harmaline, including its behavior in various solvent mixtures, has been examined to understand its physical properties better. Research indicates significant modulation of harmaline's photophysical properties in binary mixtures, providing insights into its structural heterogeneity and interaction with different solvents (Rajkumar Sahoo et al., 2019).

Chemical Properties Analysis

The chemical properties of harmaline, including its interactions with DNA and other biological molecules, have been the subject of various studies. For example, the interaction of harmaline with DNA using linear and circular dichroism techniques reveals insights into its potential biological interactions and effects (G. Duportail, 1981).

Scientific Research Applications

  • Antimicrobial, Antiplatelet, and CNS Treatments : Harmaline and its derivatives exhibit antimicrobial, antiplatelet aggregation, and cytotoxic activity, suggesting their potential application in antimicrobial, antiplatelet, and central nervous system treatments (Begum et al., 1996).

  • Monoamine Oxidase Inhibition and cGMP Increase : Harmaline inhibits monoamine oxidase and increases cerebellar cyclic GMP (cGMP), which may be related to tremor. However, the MAO inhibition and cGMP increase do not seem to be directly linked (Burkard & Kettler, 1977).

  • Cancer Treatment : Harmaline suppresses the growth of esophageal squamous cell carcinoma by targeting mTOR, offering potential therapeutic benefits for esophageal cancer treatment (Zhang et al., 2021).

  • Preventing Dioxin-Mediated Effects : Harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1, showing potential as agents for preventing dioxin-mediated effects in human hepatoma HepG2 cells (El Gendy et al., 2012).

  • Inhibition of Monoamine Oxidase : Harmaline is a potent and reversible inhibitor of monoamine oxidase, affecting serotonin metabolism (Udenfriend et al., 1958).

  • Anxiety and Depression : Harmine hydrochloride displays potential for reducing anxiety and exhibiting antidepressant activity (Doskaliyev et al., 2021).

  • Neurological Research : Harmaline inhibits type A monoamine oxidase in rats, primarily reducing dopamine metabolites (Fuller et al., 1981).

  • Inhibition of Sodium-Dependent Transport : Harmaline reduces sugar and amino acid uptake in the guinea-pig intestine by inhibiting sodium and sodium-dependent transport mechanisms (Sepúlveda & Robinson, 1976).

  • Bioinsecticidal Effect : Harmaline prevents larval development and causes high mortality in Plodia interpunctella, a species of Lepidoptera (Rharrabe et al., 2007).

  • Antimicrobial Activity : Harmal alkaloids display in vitro antimicrobial activity against various bacteria, fungi, and algae (Ahmad et al., 1992).

  • Visual System Alteration : Harmaline influences the rat visual system by affecting late receptor potentials and optic nerve excitability (Rojas et al., 1971).

  • Neuroprotective Autophagy : Harmol hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α-Syn protein, potentially protecting neuro cells from oxidative stress (Abulimiti et al., 2022).

Safety And Hazards

When handling Harmaline hydrochloride dihydrate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised to keep the product and empty container away from heat and sources of ignition .

Future Directions

Harmaline hydrochloride dihydrate could induce the increased autophagasomes in nerve cells by an induction of autophagy . Moreover, HHD may promote the degradation of ‐Syn protein to protect neuro cells by inducing autophagy . This suggests potential future directions in the study of neurodegenerative diseases.

properties

IUPAC Name

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH.2H2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;;/h3-4,7,15H,5-6H2,1-2H3;1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEKUHFBUFUSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Harmaline hydrochloride dihydrate

CAS RN

6027-98-1
Record name Harmaline hydrochloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HARMALINE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B4DGH2M9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
NE Paterson, SA Malekiani, MM Foreman… - European journal of …, 2009 - Elsevier
Harmaline-induced tremor in rodents is a model of essential tremor. We utilized a novel assay to quantify tremor activity in mice and found that tremor activity was dependent on …
Number of citations: 71 www.sciencedirect.com
A Gopalakrishnan, C Maji, RK Dahiya, A Suthar… - Veterinary …, 2016 - Elsevier
… This in vitro culture system was used to assess the growth inhibitory effect of harmaline hydrochloride dihydrate (HHD), hexadecyltrimethylammonium bromide (HDTAB), hesparidin …
Number of citations: 14 www.sciencedirect.com
BT Ho, V Estevez, GE Fritchie, LW Tansey… - Biochemical …, 1971 - Elsevier
… Harmaline hydrochloride dihydrate (Regis Chemical Company) was labeled with tritium by a tritium-hydrogen exchange reaction.5 Labile tritium atoms were removed until a constant …
Number of citations: 42 www.sciencedirect.com
B Kosmowska, K Ossowska… - CNS Neuroscience & …, 2017 - Wiley Online Library
Aim The aim of this study was to examine the role of adenosine A 1 receptors in the harmaline‐induced tremor in rats using 5′‐chloro‐5′‐deoxy‐(±)‐ ENBA (5′Cl5′d‐(±)‐ ENBA ), …
Number of citations: 12 onlinelibrary.wiley.com
M Tarpley, H Oladapo, TB Caligan, RU Onyenwoke… - Data in Brief, 2021 - Elsevier
The data presented in this article support the accompanying research article “Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug …
Number of citations: 2 www.sciencedirect.com
B KOSMOWSKA - researchgate.net
… Harmaline hydrochloride dihydrate was administered at dose of 15 mg/kg ip. R-(-)apomorphine hydrochloride hemihydrate (0.5 and 1.0 mg/kg sc) or (±)propranolol hydrochloride (20 …
Number of citations: 0 www.researchgate.net
J Ott - Journal of psychoactive drugs, 2001 - Taylor & Francis
… Harmine and harmaline hydrochloride dihydrate salts and 5-MeO-DMT free-base were purchased from Acros Organics (Gee!, Belgium). A concentrated Peruvian Virola resin was …
Number of citations: 71 www.tandfonline.com
MAM El Gendy, AOS El-Kadi - BioMed Research International, 2013 - hindawi.com
… Harmaline hydrochloride dihydrate (>90% pure) was supplied by ACROS Organics (Morris Plains, NJ). Goat antimouse IgG peroxidase secondary antibody was purchased from R&D …
Number of citations: 11 www.hindawi.com
B Hemmateenejad, A Abbaspour, H Maghami… - Analytica Chimica …, 2006 - Elsevier
… Harmine hydrochloride dihydrate, harmane, harmalol hydrochloride dihydrate and harmaline hydrochloride dihydrate were supplied by Sigma–Aldrich. Methanol and tris-(…
Number of citations: 97 www.sciencedirect.com
G Frison, D Favretto, F Zancanaro, G Fazzin… - Forensic Science …, 2008 - Elsevier
… Harmine hydrochloride hydrate was purchased from Ega Chemie (Albuch, Germany) and harmaline hydrochloride dihydrate was purchased from Aldrich Chemical Company (…
Number of citations: 164 www.sciencedirect.com

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